molecular formula C17H21N3O5 B4118584 N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide

Cat. No. B4118584
M. Wt: 347.4 g/mol
InChI Key: PEQWDVOHOOZEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as BDF-520, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide works by inhibiting the activity of CK2, which is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. By inhibiting CK2, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is in developing more water-soluble derivatives of the compound, which would make it easier to use in experiments. Another area of interest is in exploring the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating other diseases beyond cancer and neurodegenerative disorders.
In conclusion, this compound is a promising compound with potential applications in biomedical research. Its specificity for CK2 and its anti-cancer properties make it a valuable tool for studying cellular processes and developing new treatments for cancer. Further research is needed to fully understand its mechanism of action and explore its potential uses in other areas of medicine.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which plays a role in cell survival and proliferation. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c21-16(14-2-1-9-23-14)19-5-7-20(8-6-19)17(22)18-12-3-4-13-15(10-12)25-11-24-13/h3-4,10,14H,1-2,5-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQWDVOHOOZEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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